3-Tert-butylcyclopentane-1-carboxylic acid
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Overview
Description
3-Tert-butylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by a cyclopentane ring substituted with a tert-butyl group at the third position and a carboxylic acid group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with tert-butyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Another method includes the cyclization of a suitable precursor, such as a γ-substituted amino acid derivative, followed by functional group transformations to introduce the tert-butyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Tert-butylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Tert-butylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The tert-butyl group may influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid: Similar in structure but contains an additional tert-butoxycarbonyl group.
Cyclopentanecarboxylic acid: Lacks the tert-butyl group, making it less sterically hindered.
Tert-butylcyclopentane: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Uniqueness
3-Tert-butylcyclopentane-1-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity patterns not observed in similar compounds .
Properties
IUPAC Name |
3-tert-butylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHRYIEXFPMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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